Cyclopentyl 2-cyanoaziridine-1-carboxylate
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Overview
Description
Cyclopentyl 2-cyanoaziridine-1-carboxylate is a compound of significant interest in organic chemistry due to its unique structure and reactivity. This compound features a cyclopentyl group attached to a 2-cyanoaziridine ring, which is further connected to a carboxylate group. The presence of the aziridine ring, a three-membered nitrogen-containing ring, imparts high strain energy, making it highly reactive and useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl 2-cyanoaziridine-1-carboxylate typically involves the reaction of cyclopentylamine with ethyl 2-cyano-2-(chloromethyl)acetate under basic conditions. The reaction proceeds through the formation of an intermediate aziridine ring, which is then stabilized by the cyano and carboxylate groups. The reaction conditions often require a solvent such as dichloromethane and a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-cyanoaziridine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazolidinones or reduction to yield amines.
Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, tetrahydrofuran
Major Products Formed
Aziridine Ring-Opened Products: Substituted amines, alcohols, and thiols
Oxidation Products: Oxazolidinones
Reduction Products: Amines
Scientific Research Applications
Cyclopentyl 2-cyanoaziridine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopentyl 2-cyanoaziridine-1-carboxylate involves the high strain energy of the aziridine ring, which makes it highly reactive towards nucleophiles. The compound can alkylate nucleophilic sites on DNA and proteins, leading to the formation of covalent bonds and subsequent biological effects. This reactivity is particularly useful in the development of anticancer agents that target rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups on cancer cell surface proteins.
N-carbamoyl cyanoaziridines: Used in the synthesis of oxazoline derivatives and other heterocycles.
Phosphorus-substituted cyanoaziridines: Investigated for their antiproliferative activity against cancer cell lines.
Uniqueness
Cyclopentyl 2-cyanoaziridine-1-carboxylate is unique due to its combination of a cyclopentyl group and a cyanoaziridine ring, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
cyclopentyl 2-cyanoaziridine-1-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c10-5-7-6-11(7)9(12)13-8-3-1-2-4-8/h7-8H,1-4,6H2 |
InChI Key |
FRUZCHXSRCWUPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)N2CC2C#N |
Origin of Product |
United States |
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